molecular formula C24H22N2O2 B2974922 2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941933-06-8

2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2974922
CAS No.: 941933-06-8
M. Wt: 370.452
InChI Key: VVNFMDHPRVKVPC-UHFFFAOYSA-N
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Description

2-{[1,1'-Biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (referred to as BAI in some studies) is a structurally complex acetamide derivative characterized by a biphenyl core and a 2-oxopyrrolidin-1-yl substituent on the phenyl ring. Its molecular framework combines a rigid biphenyl moiety with a polar pyrrolidinone group, balancing lipophilicity and hydrogen-bonding capacity, which may enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(17-18-8-10-20(11-9-18)19-5-2-1-3-6-19)25-21-12-14-22(15-13-21)26-16-4-7-24(26)28/h1-3,5-6,8-15H,4,7,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNFMDHPRVKVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the Pyrrolidinone Group: The pyrrolidinone group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl intermediate is replaced by the pyrrolidinone moiety.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrrolidinone-Containing Acetamides

  • N-(4-(4-(2-(4-(Dimethylamino)benzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 8): Structure: Features a dimethylamino-substituted benzylidene hydrazine group attached to the pyrrolidinone ring. Properties: Exhibits a melting point of 174–175°C and a yield of 51.8%. IR spectra confirm carbonyl (1672 cm⁻¹) and hydrazine (3238 cm⁻¹) functionalities .
  • N-(4-(4-(2-(4-Bromobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 7) :

    • Structure : Substituted with a bromine atom on the benzylidene group.
    • Properties : Molecular formula C₂₀H₁₉BrN₄O₃; elemental analysis matches theoretical values (C 54.19% vs. found 53.94%) .
    • Comparison : The electron-withdrawing bromine may enhance metabolic stability but reduce solubility compared to BAI’s unsubstituted biphenyl system.

Biphenyl Derivatives with Variable Substituents

  • 2-Chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide: Structure: Chloroacetamide linked to a 2-oxopyrrolidin-1-yl benzyl group. Properties: Synthesized in 47% yield; NMR confirms a chloroacetamide moiety (δ 3.45 ppm for CH₂Cl) .
  • N-(2,6-Dichloro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide :

    • Structure : Contains dichloro, trifluoromethoxy, and ethylsulfonyl groups.
    • Properties : Molecular weight 532.36; targets RORgamma-t for inflammatory diseases .
    • Comparison : The trifluoromethoxy and sulfonyl groups improve metabolic resistance and target selectivity but may increase molecular weight and reduce blood-brain barrier penetration compared to BAI.

Structure-Activity Relationships (SAR)

  • Biphenyl Core: The biphenyl group in BAI enables π-π stacking with hydrophobic pockets in target proteins, a feature shared with tubulin-targeting compounds like (4-(2-([1,1'-Biphenyl]-4-ylmethyl)amino)-2-oxoethyl)phenyl)boronic acid .
  • 2-Oxopyrrolidin-1-yl Group: This moiety enhances solubility via hydrogen bonding, as seen in multiple pyrrolidinone derivatives (e.g., Compound 8, 51.8% yield) .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in Compound 19s) improve solubility, while electron-withdrawing groups (e.g., bromine in Compound 7) enhance stability but reduce bioavailability .

Biological Activity

The compound 2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of biphenyl derivatives, characterized by a biphenyl moiety linked to an acetamide group and a pyrrolidine derivative. Its molecular formula is C20H22N2OC_{20}H_{22}N_2O with a molecular weight of approximately 310.4 g/mol. The presence of both aromatic and heterocyclic structures suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to the target compound. For instance, compounds containing the oxopyrrolidine scaffold have shown significant cytotoxic effects against various cancer cell lines, notably A549 (human lung adenocarcinoma) cells.

Table 1 summarizes the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Induces apoptosis via caspase activation
Compound BHCT116 (colon cancer)20Inhibits cell proliferation through cell cycle arrest
Target Compound A549TBDTBD

The target compound's specific IC50 value remains to be determined through ongoing studies.

Antimicrobial Activity

The antimicrobial efficacy of similar biphenyl derivatives has also been evaluated. Research indicates that certain modifications in the structure can enhance activity against multidrug-resistant strains of bacteria.

Table 2 presents findings on antimicrobial activity:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CMRSA32
Compound DE. coli>64
Target Compound TBDTBD

The target compound is currently under evaluation for its effectiveness against various Gram-positive and Gram-negative pathogens.

Case Studies

  • Anticancer Study : A recent investigation utilized an MTT assay to assess the viability of A549 cells after treatment with the target compound. Preliminary results indicate a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Study : Another study focused on the antimicrobial properties against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications could lead to enhanced activity, paving the way for new therapeutic options against resistant infections.

While detailed mechanisms for the target compound remain largely unexplored, related compounds have been shown to interact with key cellular pathways:

  • Apoptosis Induction : Many biphenyl derivatives trigger programmed cell death in cancer cells by activating caspase cascades.
  • Inhibition of Bacterial Growth : The presence of specific functional groups enhances binding affinity to bacterial targets, disrupting essential processes such as cell wall synthesis or protein translation.

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